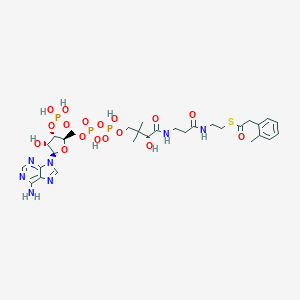

2-Tolylacetyl-CoA

Description

Properties

CAS No. |

124924-91-0 |

|---|---|

Molecular Formula |

C30H44N7O17P3S |

Molecular Weight |

899.7 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(2-methylphenyl)ethanethioate |

InChI |

InChI=1S/C30H44N7O17P3S/c1-17-6-4-5-7-18(17)12-21(39)58-11-10-32-20(38)8-9-33-28(42)25(41)30(2,3)14-51-57(48,49)54-56(46,47)50-13-19-24(53-55(43,44)45)23(40)29(52-19)37-16-36-22-26(31)34-15-35-27(22)37/h4-7,15-16,19,23-25,29,40-41H,8-14H2,1-3H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t19-,23-,24-,25+,29-/m1/s1 |

InChI Key |

CKDWRFBMURSRHQ-FUEUKBNZSA-N |

Isomeric SMILES |

CC1=CC=CC=C1CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |

Synonyms |

2-tolylacetyl-CoA 2-tolylacetyl-coenzyme A coenzyme A, 2-tolylacetyl- o-tolylacetyl-coenzyme A |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Tolylacetyl-CoA: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are central to a vast array of metabolic and signaling pathways. They are the activated forms of carboxylic acids, primed for enzymatic reactions ranging from energy metabolism to the biosynthesis of complex lipids and secondary metabolites.[1][2] This technical guide focuses on a specific, less-studied acyl-CoA, 2-Tolylacetyl-CoA. This molecule is the coenzyme A thioester of 2-tolylacetic acid. While not as ubiquitous as acetyl-CoA, the study of xenobiotic acyl-CoAs is of growing interest in drug development and toxicology due to their potential to interact with metabolic pathways. This guide provides a comprehensive overview of the chemical structure, predicted properties, detailed synthesis protocols, and the potential biological roles of this compound, serving as a foundational resource for researchers in the field.

Chemical Structure and Properties

The chemical structure of this compound is a conjugate of 2-tolylacetic acid and coenzyme A, linked by a high-energy thioester bond. The 2-tolyl group consists of a benzene (B151609) ring substituted with a methyl group and an acetyl group at positions 2 and 1, respectively. This moiety is attached to the sulfur atom of coenzyme A.

Figure 1: Chemical Structure of this compound

Caption: The molecular structure of this compound.

Quantitative Data

Since this compound is not a commercially available or extensively studied compound, its exact physicochemical properties have not been experimentally determined. However, we can summarize the properties of its constituent molecules, 2-tolylacetic acid and Coenzyme A, to provide an informed estimation.

Table 1: Physicochemical Properties of 2-Tolylacetic Acid

| Property | Value | Reference(s) |

| CAS Number | 644-36-0 | [3][4] |

| Molecular Formula | C₉H₁₀O₂ | [3] |

| Molecular Weight | 150.17 g/mol | [3] |

| Melting Point | 88-90 °C | [3] |

| Boiling Point | 211.72 °C (estimate) | [3] |

| Water Solubility | Insoluble | [3] |

Table 2: Physicochemical Properties of Coenzyme A

| Property | Value | Reference(s) |

| CAS Number | 85-61-0 | [5][6][7][] |

| Molecular Formula | C₂₁H₃₆N₇O₁₆P₃S | [5][6] |

| Molecular Weight | 767.53 g/mol (free acid) | [5][9] |

| Solubility | Soluble in water (up to 50 mg/mL) and PBS (pH 7.2) (10 mg/mL). Insoluble in ethanol, ether, and acetone. | [6][10][11] |

Based on the properties of its precursors, this compound is expected to be a large, water-soluble molecule due to the dominance of the Coenzyme A moiety. The tolyl group will add a hydrophobic character.

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through several established methods for forming acyl-CoA thioesters. Both chemical and chemo-enzymatic approaches are viable. A chemo-enzymatic method is often preferred for its high specificity and milder reaction conditions.[12][13][14]

Chemo-enzymatic Synthesis of this compound

This protocol involves the activation of 2-tolylacetic acid and subsequent enzymatic ligation to Coenzyme A using an acyl-CoA synthetase.

Materials:

-

2-Tolylacetic acid

-

Coenzyme A (free acid or lithium salt)

-

Acyl-CoA Synthetase (a broad-specificity enzyme is recommended)

-

ATP (Adenosine 5'-triphosphate)

-

MgCl₂ (Magnesium chloride)

-

Tris-HCl buffer (pH 7.5)

-

Dithiothreitol (DTT)

-

Organic solvent (e.g., Tetrahydrofuran - THF)

-

N,N'-Carbonyldiimidazole (CDI) or other activating agent

-

HPLC system for purification and analysis

Experimental Workflow Diagram:

Caption: Workflow for the chemo-enzymatic synthesis of this compound.

Protocol:

-

Activation of 2-Tolylacetic Acid:

-

Dissolve 2-tolylacetic acid in a minimal amount of anhydrous THF.

-

Add 1.1 equivalents of N,N'-Carbonyldiimidazole (CDI).

-

Stir the reaction mixture at room temperature for 1-2 hours to form the acyl-imidazole intermediate. The progress of the reaction can be monitored by thin-layer chromatography.

-

-

Enzymatic Ligation:

-

In a separate reaction vessel, prepare the enzymatic reaction buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM ATP, 10 mM MgCl₂, 2 mM DTT, and 5 mM Coenzyme A.

-

Add the activated 2-tolylacetic acid solution from step 1 to the enzymatic reaction buffer.

-

Initiate the reaction by adding a suitable amount of a broad-specificity acyl-CoA synthetase.

-

Incubate the reaction at the optimal temperature for the enzyme (typically 25-37°C) for 2-4 hours.

-

-

Purification and Analysis:

-

Quench the reaction by adding an equal volume of cold methanol (B129727) or by acidifying the mixture.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Purify the supernatant containing this compound by reverse-phase HPLC using a C18 column. A gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid is commonly used for elution.

-

Collect the fractions corresponding to the product peak and confirm the identity and purity of this compound by mass spectrometry.

-

Lyophilize the pure fractions to obtain the final product as a solid.

-

Potential Biological Role and Signaling Pathways

The biological role of this compound is not well-defined. However, based on the known functions of other acyl-CoAs and the biological activity of tolylacetic acid isomers, we can infer its potential involvement in cellular processes.

Acyl-CoAs are key players in cellular signaling, acting as allosteric regulators of enzymes and as precursors for signaling molecules.[1][15] Long-chain acyl-CoAs, for instance, are known to modulate the activity of various proteins involved in metabolism and gene expression.

Given that some tolylacetic acid isomers exhibit auxin-like activity in plants, it is plausible that this compound could interact with pathways involved in plant growth regulation. In mammals, xenobiotic carboxylic acids are often converted to their CoA thioesters, which can then enter various metabolic pathways or lead to cellular toxicity. The formation of this compound could therefore be a step in the metabolic processing of 2-tolylacetic acid.

Diagram of a General Acyl-CoA Signaling Pathway:

Caption: Potential metabolic and signaling fates of this compound.

Conclusion

This technical guide provides a foundational understanding of this compound, a molecule at the intersection of xenobiotic metabolism and core cellular biochemistry. While specific experimental data for this compound is scarce, by leveraging knowledge of its constituent parts and general principles of acyl-CoA chemistry and biology, we have outlined its likely structure, properties, and synthetic routes. The provided experimental protocol offers a practical starting point for researchers aiming to synthesize and study this molecule. Further investigation into the biological activities of this compound will be crucial to fully elucidate its role in cellular processes and its potential impact in fields such as drug development and toxicology.

References

- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]

- 3. 2-Methylphenylacetic acid | 644-36-0 [amp.chemicalbook.com]

- 4. keyorganics.net [keyorganics.net]

- 5. Coenzyme A | 85-61-0 [chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Coenzyme A | CAS 85-61-0 | Cayman Chemical | Biomol.com [biomol.com]

- 9. jiagen.com [jiagen.com]

- 10. neolab.de [neolab.de]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. benchchem.com [benchchem.com]

- 13. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Tolylacetyl-CoA: A Technical Guide for Research and Drug Development

An in-depth guide to the chemical and enzymatic synthesis of 2-Tolylacetyl-CoA, a critical reagent for research into xenobiotic metabolism and drug development. This document provides detailed experimental protocols, data presentation in structured tables, and visualizations of relevant biochemical pathways and experimental workflows.

Introduction

This compound is the activated coenzyme A (CoA) thioester of 2-tolylacetic acid. As the central metabolic intermediate of 2-tolylacetic acid, a xenobiotic compound, its availability is crucial for a range of in vitro and in vivo studies. Researchers in drug metabolism, toxicology, and pharmacology require access to high-purity this compound to investigate the metabolic fate of compounds containing the 2-tolylacetyl moiety, to characterize the enzymes involved in its metabolism, and to explore potential drug-drug interactions. This technical guide details established methods for the synthesis, purification, and characterization of this compound for research purposes.

Chemical Synthesis of this compound

The chemical synthesis of this compound from 2-tolylacetic acid is a robust method for producing this essential research compound. The synthesis typically proceeds in two main steps: the activation of the carboxylic acid group of 2-tolylacetic acid, followed by the coupling of the activated intermediate with the free sulfhydryl group of Coenzyme A. Two common activation methods are the formation of a mixed anhydride (B1165640) or an acid chloride.

Mixed Anhydride Method

The mixed anhydride method is a widely used approach for the synthesis of acyl-CoA thioesters. This method involves the reaction of the carboxylic acid with a chloroformate, such as ethyl chloroformate, in the presence of a tertiary amine base to form a highly reactive mixed anhydride. This intermediate is then reacted in situ with Coenzyme A to yield the desired thioester.

Experimental Protocol: Mixed Anhydride Synthesis of this compound

Materials:

-

2-Tolylacetic acid

-

Ethyl chloroformate

-

Triethylamine (B128534) (TEA)

-

Coenzyme A (free acid)

-

Tetrahydrofuran (THF), anhydrous

-

Water, degassed

-

Sodium bicarbonate

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Brine

Procedure:

-

Activation of 2-Tolylacetic Acid:

-

Dissolve 2-tolylacetic acid (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.1 equivalents) dropwise to the solution.

-

Slowly add ethyl chloroformate (1.1 equivalents) to the reaction mixture while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 1-2 hours to allow for the formation of the mixed anhydride. The formation of a white precipitate (triethylammonium chloride) will be observed.

-

-

Coupling with Coenzyme A:

-

In a separate flask, dissolve Coenzyme A (0.9 equivalents) in a cold, degassed solution of aqueous sodium bicarbonate.

-

Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture.

-

Allow the reaction to stir at 0°C for 2-4 hours, then let it warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Acidify the reaction mixture to pH ~2-3 with dilute HCl.

-

Extract the aqueous layer with ethyl acetate to remove unreacted starting materials and byproducts.

-

The aqueous layer containing this compound is then purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain this compound as a white solid.

-

Characterization:

-

Mass Spectrometry (MS): Confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the product.

-

HPLC: Assess the purity of the final product.

| Parameter | Value |

| Starting Material | 2-Tolylacetic Acid |

| Key Reagents | Ethyl chloroformate, Triethylamine, Coenzyme A |

| Solvent | Tetrahydrofuran, Water |

| Reaction Time | 12-18 hours |

| Typical Yield | 40-60% |

| Purity (Post-HPLC) | >95% |

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a highly specific and often milder alternative to chemical methods. Acyl-CoA synthetases are a class of enzymes that catalyze the formation of acyl-CoA thioesters from a carboxylic acid, Coenzyme A, and ATP. For the synthesis of this compound, an aryl-acetyl-CoA synthetase or a promiscuous acyl-CoA synthetase can be employed. Phenylacetate-CoA ligase from various microorganisms has been shown to have activity towards phenylacetic acid and its derivatives and can be a suitable enzyme for this synthesis.[1]

Experimental Protocol: Enzymatic Synthesis of this compound

Materials:

-

2-Tolylacetic acid

-

Coenzyme A (free acid)

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

Phenylacetate-CoA ligase (or other suitable acyl-CoA synthetase)

-

Tris-HCl buffer (pH 8.0)

-

Dithiothreitol (DTT)

Procedure:

-

Reaction Setup:

-

In a reaction vessel, prepare a solution containing Tris-HCl buffer, MgCl₂, ATP, Coenzyme A, and DTT.

-

Add 2-tolylacetic acid to the reaction mixture.

-

Initiate the reaction by adding a purified preparation of phenylacetate-CoA ligase. The enzyme may require glycerol for stabilization.[1]

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for 1-4 hours.

-

Monitor the progress of the reaction by HPLC.

-

-

Purification:

-

Terminate the reaction by adding a quenching agent (e.g., perchloric acid) and pelleting the precipitated protein by centrifugation.

-

Purify the supernatant containing this compound by RP-HPLC.

-

Lyophilize the pure fractions to obtain the final product.

-

| Parameter | Value |

| Starting Material | 2-Tolylacetic Acid |

| Enzyme | Phenylacetate-CoA ligase (or equivalent) |

| Cofactors | Coenzyme A, ATP, MgCl₂ |

| Reaction Time | 1-4 hours |

| Typical Yield | 60-80% |

| Purity (Post-HPLC) | >98% |

Visualizations

Chemical Synthesis Workflow

References

The Undefined Path: A Technical Guide to the Putative 2-Tolylacetyl-CoA Biosynthetic Pathway

For the attention of: Researchers, Scientists, and Drug Development Professionals

December 10, 2025

Abstract

This technical guide addresses the current understanding of the biosynthetic pathway for 2-tolylacetyl-CoA. It is important to note that a dedicated, well-characterized metabolic pathway for the synthesis of this compound has not been described in the scientific literature to date. However, based on the established biosynthesis of the structurally analogous compound, phenylacetyl-CoA, a putative pathway can be proposed. This document provides a comprehensive overview of this hypothesized pathway, drawing parallels with the known phenylacetate-CoA (PAA-CoA) ligation, and presents relevant quantitative data from studies on homologous enzymes. Furthermore, it outlines detailed experimental protocols to facilitate research into the potential enzymatic synthesis of this compound and includes requisite visualizations of the proposed metabolic step and experimental workflows.

Introduction: The Postulated Pathway

The biosynthesis of acyl-Coenzyme A (CoA) thioesters is a critical step in the metabolism of various organic acids. The activation of these acids by CoA ligases primes them for a range of metabolic fates, including degradation and biosynthesis of secondary metabolites. While the metabolic pathway of phenylacetic acid (PAA) to phenylacetyl-CoA (PAA-CoA) is well-documented, the pathway for its methylated analogue, 2-tolylacetic acid (also known as 2-methylphenylacetic acid), remains unelucidated.

It is hypothesized that the biosynthesis of this compound from 2-tolylacetic acid is catalyzed by an acyl-CoA synthetase, likely a phenylacetate-CoA ligase (PA-CoA ligase, EC 6.2.1.30) or an enzyme with similar broad substrate specificity.[1] This enzyme would catalyze the ATP-dependent ligation of coenzyme A to the carboxyl group of 2-tolylacetic acid.

The proposed reaction is as follows:

2-Tolylacetic acid + ATP + Coenzyme A ⇌ this compound + AMP + Pyrophosphate

Quantitative Data on Phenylacetate-CoA Ligases

While no kinetic data exists for the synthesis of this compound, the following tables summarize the key quantitative parameters for Phenylacetate-CoA ligases from various organisms acting on their native substrate, phenylacetic acid. This data serves as a critical reference point for any investigation into the enzymatic activity with 2-tolylacetic acid. The substrate specificity of these enzymes varies, with some showing high specificity for phenylacetate (B1230308).[2][3][4]

| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Specific Activity (µmol/min/mg) | Reference |

| Azoarcus evansii (aerobic) | Phenylacetate | 14 | - | 48 | [2][5] |

| ATP | 60 | - | - | [2][5] | |

| CoA | 45 | - | - | [2][5] | |

| Thermus thermophilus | Phenylacetate | 50 | 24 | - | [3] |

| ATP | 6 | - | - | [3] | |

| CoA | 30 | - | - | [3] | |

| Pseudomonas sp. (denitrifying) | Phenylacetate | 60 | - | 24.4 | [6][7] |

| ATP | 290 | - | - | [6][7] | |

| CoA | 150 | - | - | [6][7] | |

| Pseudomonas putida | Phenylacetate | 16,500 | - | - | [4] |

| ATP | 9,700 | - | - | [4] | |

| CoA | 1,000 | - | - | [4] | |

| Penicillium chrysogenum | Phenylacetate | - | - | - | [8][9] |

| Phenoxyacetic acid | - | - | - | [8][9] | |

| trans-Cinnamic acid | - | - | - | [8][9] |

Note: The Penicillium chrysogenum PCL showed low catalytic efficiency for PAA and POA but was surprisingly efficient with trans-cinnamic acids.[8][9] This highlights the potential for substrate promiscuity in this enzyme class.

Experimental Protocols

The following sections detail generalized protocols for the purification and characterization of a putative this compound ligase, adapted from established methods for phenylacetate-CoA ligases.[2][10][11]

Purification of a Putative this compound Ligase

This protocol is based on the purification of PA-CoA ligase from Azoarcus evansii.[2]

-

Cell Lysis: Harvest bacterial cells expressing the putative ligase and resuspend in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.8, containing 2 mM MgCl₂, 2 mM DTE, and 10% glycerol). Lyse the cells by sonication or high-pressure homogenization.

-

Centrifugation: Centrifuge the cell lysate at high speed (e.g., 100,000 x g for 1 hour) to remove cell debris and obtain a clear supernatant.

-

Chromatography:

-

Anion Exchange Chromatography: Apply the supernatant to a DEAE-Sepharose column equilibrated with the lysis buffer. Elute the protein with a linear gradient of NaCl (e.g., 0-500 mM).

-

Hydrophobic Interaction Chromatography: Pool the active fractions and apply to a Phenyl-Sepharose column. Elute with a decreasing gradient of ammonium (B1175870) sulfate.

-

Affinity Chromatography: Further purify the active fractions on a Blue-Sepharose or ATP-agarose column.

-

Size Exclusion Chromatography: As a final step, perform gel filtration on a Superdex or Sephacryl column to obtain a homogenous protein preparation.

-

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Enzyme Activity Assay

Several methods can be employed to measure the activity of a putative this compound ligase.

This assay couples the production of pyrophosphate (PPi) to the oxidation of NADH.[2]

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), MgCl₂, ATP, Coenzyme A, 2-tolylacetic acid, myokinase, pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase, phosphoenolpyruvate, and NADH.

-

Initiation: Start the reaction by adding the purified enzyme.

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

This assay measures the amount of unreacted Coenzyme A using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[11]

-

Reaction: Perform the enzymatic reaction as described above.

-

Quenching and Detection: Stop the reaction and add DTNB. The reaction of DTNB with the free thiol group of unreacted CoA produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be quantified by measuring the absorbance at 412 nm.[11] The amount of this compound formed is inversely proportional to the amount of free CoA remaining.

This highly sensitive assay uses a radiolabeled substrate.[10]

-

Reaction: Incubate the enzyme with ATP, CoA, Mg²⁺, and radiolabeled 2-tolylacetic acid.

-

Separation: Separate the radiolabeled this compound product from the unreacted radiolabeled 2-tolylacetic acid using differential phase partitioning.

-

Quantification: Quantify the amount of product formed by scintillation counting.[10]

Commercial kits are available for the fluorometric detection of acyl-CoA formation.[12] These assays typically involve a series of enzymatic reactions that couple the formation of acyl-CoA to the generation of a fluorescent product. The fluorescence intensity is directly proportional to the amount of acyl-CoA produced.

Mandatory Visualizations

Proposed Biosynthetic Pathway

Caption: Proposed enzymatic synthesis of this compound.

Experimental Workflow for Enzyme Characterization

Caption: General experimental workflow for enzyme characterization.

Conclusion

The biosynthesis of this compound remains an uncharacterized area of metabolism. This guide provides a framework for initiating research into this putative pathway by leveraging the extensive knowledge of the analogous phenylacetyl-CoA biosynthesis. The provided quantitative data for homologous enzymes and detailed experimental protocols offer a solid foundation for the identification, purification, and characterization of an enzyme capable of activating 2-tolylacetic acid. The successful elucidation of this pathway will contribute to a more comprehensive understanding of acyl-CoA metabolism and may have implications for metabolic engineering and drug development.

References

- 1. Phenylacetate—CoA ligase - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Phenylacetate metabolism in thermophiles: characterization of phenylacetate-CoA ligase, the initial enzyme of the hybrid pathway in Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and biochemical characterization of phenylacetyl-CoA ligase from Pseudomonas putida. A specific enzyme for the catabolism of phenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical and molecular characterization of phenylacetate-coenzyme A ligase, an enzyme catalyzing the first step in aerobic metabolism of phenylacetic acid in Azoarcus evansii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification and characterization of phenylacetate-coenzyme A ligase from a denitrifying Pseudomonas sp., an enzyme involved in the anaerobic degradation of phenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification and characterization of phenylacetate-coenzyme A ligase from a denitrifying Pseudomonas sp., an enzyme involved in the anaerobic degradation of phenylacetate. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 8. Characterization of a phenylacetate-CoA ligase from Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bioassaysys.com [bioassaysys.com]

The Elusive Metabolite: A Technical Guide to the Putative Natural Occurrence and Metabolism of 2-Tolylacetyl-CoA

Disclaimer: Direct evidence for the natural occurrence of 2-Tolylacetyl-CoA in organisms has not been established in the currently available scientific literature. This guide, therefore, presents a hypothetical framework for its biosynthesis and metabolism based on the well-characterized pathways of its close structural analog, phenylacetyl-CoA. The information provided is intended for researchers, scientists, and drug development professionals as a theoretical and practical guide for investigating this putative metabolite.

Introduction

This compound is the coenzyme A thioester of 2-tolylacetic acid. While its presence as a natural metabolite remains unconfirmed, the structural similarity to phenylacetyl-CoA—a known intermediate in the metabolism of phenylalanine and a variety of aromatic compounds in bacteria, plants, and animals—suggests that analogous enzymatic pathways could potentially synthesize and metabolize this compound. This guide explores these potential pathways, providing a theoretical basis and practical methodologies for the investigation of this compound in biological systems.

Hypothetical Biosynthesis of this compound

The biosynthesis of this compound would likely parallel that of phenylacetyl-CoA, which is formed from phenylacetic acid.[1][2] The key enzymatic step is the activation of the carboxylic acid to a thioester with coenzyme A, a reaction catalyzed by an acyl-CoA synthetase (also known as an acid-thiol ligase).

The proposed reaction is as follows:

2-Tolylacetic acid + ATP + Coenzyme A ⇌ this compound + AMP + Pyrophosphate

This reaction would be catalyzed by a putative "2-tolylacetate-CoA ligase." It is plausible that existing phenylacetate-CoA ligases could exhibit substrate promiscuity and accept 2-tolylacetic acid as a substrate, albeit potentially with different efficiencies.

Caption: Hypothetical biosynthesis of this compound from 2-tolylacetic acid.

Potential Metabolic Pathways Involving this compound

Drawing parallels from phenylacetyl-CoA metabolism in bacteria, this compound, if formed, could be a substrate for a multi-enzyme complex that catabolizes the aromatic ring. In bacteria such as Thauera aromatica and Azoarcus evansii, phenylacetyl-CoA is degraded via a pathway that ultimately yields succinyl-CoA and acetyl-CoA.[2][3]

A similar hypothetical pathway for this compound would involve:

-

Ring Epoxidation: An epoxidase would introduce an oxygen atom across a double bond in the tolyl ring.

-

Isomerization: The resulting epoxide would be isomerized to an oxepin-CoA derivative.

-

Hydrolysis and Oxidation: Subsequent enzymatic steps would lead to ring opening and further oxidation, ultimately breaking down the carbon skeleton.

Caption: Hypothetical metabolic pathway for the degradation of this compound.

Quantitative Data from Analogous Phenylacetyl-CoA Pathways

While no quantitative data exists for this compound, the study of phenylacetate-CoA ligase from Azoarcus evansii provides valuable kinetic parameters that could serve as a benchmark for investigating a putative 2-tolylacetate-CoA ligase.[2]

| Substrate | Apparent Km (μM) |

| Phenylacetic acid | 14 |

| ATP | 60 |

| Coenzyme A | 45 |

| Data for Phenylacetate-CoA ligase from Azoarcus evansii[2] |

Experimental Protocols

Investigating the natural occurrence and metabolism of this compound would require a combination of analytical chemistry, enzymology, and molecular biology techniques.

Protocol 1: Detection of this compound in Biological Samples

This protocol outlines a general workflow for the sensitive detection of this compound in cell extracts or tissue homogenates.

Caption: Workflow for the detection of this compound.

-

Sample Preparation: Homogenize the biological sample in a cold extraction buffer (e.g., acetonitrile/methanol/water with 0.1% formic acid).

-

Protein Precipitation: Centrifuge the homogenate at high speed to pellet proteins and cellular debris.

-

Solid Phase Extraction (SPE): Use a suitable SPE cartridge to clean up the sample and concentrate the acyl-CoA fraction.

-

LC-MS/MS Analysis: Employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for detection and quantification. A synthetic standard of this compound is essential for method development and confirmation of identity.

Protocol 2: Enzymatic Synthesis and Characterization of a Putative 2-Tolylacetate-CoA Ligase

This protocol is adapted from the characterization of phenylacetate-CoA ligase.[2]

-

Gene Identification and Cloning: Identify candidate genes encoding putative 2-tolylacetate-CoA ligases based on sequence homology to known phenylacetate-CoA ligases. Clone the gene into an expression vector.

-

Protein Expression and Purification: Express the recombinant protein in a suitable host (e.g., E. coli) and purify it using affinity chromatography.

-

Enzyme Activity Assay: Measure the formation of this compound spectrophotometrically by coupling the reaction to a subsequent enzyme that uses the product, or by directly measuring the disappearance of substrates or appearance of products using HPLC.

-

Kinetic Analysis: Determine the Km and Vmax for 2-tolylacetic acid, ATP, and Coenzyme A by varying the concentration of one substrate while keeping the others saturated.

Chemical Synthesis of this compound

For research purposes, this compound would need to be chemically synthesized to serve as an analytical standard and for use in enzymatic assays. Common methods for the synthesis of acyl-CoA thioesters involve the activation of the carboxylic acid.

One common method involves the following steps:

-

Activation of 2-Tolylacetic Acid: Convert 2-tolylacetic acid to a more reactive species, such as an acid chloride or a mixed anhydride.

-

Thioesterification: React the activated 2-tolylacetic acid with the free sulfhydryl group of coenzyme A in a suitable buffer to form the thioester bond.

-

Purification: Purify the resulting this compound using techniques such as HPLC.

Conclusion

While the natural occurrence of this compound remains to be demonstrated, the established metabolic pathways for its close analog, phenylacetyl-CoA, provide a robust framework for its investigation. The hypothetical biosynthetic and metabolic pathways, along with the detailed experimental protocols outlined in this guide, offer a roadmap for researchers to explore the existence and potential physiological roles of this elusive metabolite. The chemical synthesis of a this compound standard is a critical first step for any such investigation. Future research in this area may uncover novel metabolic pathways and enzymatic capabilities in various organisms.

References

The Metabolic Crossroads of 2-Tolylacetyl-CoA: A Technical Guide to its Biodegradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tolylacetyl-CoA is a key metabolic intermediate derived from the environmental pollutant toluene (B28343) and its methylated derivatives. Understanding its metabolic fate is crucial for developing bioremediation strategies and for professionals in drug development, as analogous metabolic pathways can influence the metabolism of xenobiotics. This technical guide provides a comprehensive overview of the predicted metabolic degradation of this compound, drawing parallels from the well-characterized pathway of the structurally similar compound, phenylacetyl-CoA. The guide details the enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.

Proposed Metabolic Pathway of this compound

The degradation of 2-tolylacetate is initiated by its activation to this compound, a reaction catalyzed by an acyl-CoA synthetase. This activation is a common strategy in the metabolism of aromatic compounds, preparing them for subsequent enzymatic transformations. The central metabolic pathway for this compound is proposed to mirror the aerobic degradation pathway of phenylacetyl-CoA, which involves a novel multicomponent oxygenase system leading to epoxidation and subsequent hydrolytic ring cleavage.

Aerobic Degradation Pathway

The proposed aerobic degradation pathway of this compound is a multi-step process involving a series of enzymatic reactions:

-

Activation to this compound: 2-Tolylacetate is activated to its corresponding CoA thioester, this compound, by a specific this compound synthetase (ligase). This reaction requires ATP and Coenzyme A.

-

Ring Epoxidation: A multi-component enzyme complex, analogous to phenylacetyl-CoA oxygenase, catalyzes the epoxidation of the aromatic ring of this compound. This complex typically consists of an oxygenase, a reductase, and a ferredoxin.

-

Isomerization: The resulting epoxide is then isomerized to a seven-membered heterocyclic ring intermediate.

-

Ring Cleavage: The heterocyclic ring undergoes hydrolytic cleavage, opening up the ring structure.

-

β-Oxidation-like Cascade: The ring-opened intermediate is further degraded through a series of reactions resembling β-oxidation, ultimately yielding central metabolites that can enter the tricarboxylic acid (TCA) cycle.

Quantitative Data

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Source Organism |

| Phenylacetyl-CoA Ligase | Phenylacetate | 50 | 24 | Thermus thermophilus HB27 |

| ATP | 6 | |||

| CoA | 30 | |||

| Phenylacetyl-CoA Oxygenase | Phenylacetyl-CoA | - | - | Escherichia coli W |

Note: The Vmax for Phenylacetyl-CoA Oxygenase has not been quantitatively determined but its activity has been demonstrated in vivo.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.

Acyl-CoA Synthetase Activity Assay

Objective: To determine the activity of this compound synthetase.

Principle: The formation of this compound is coupled to the oxidation of a substrate by an acyl-CoA oxidase, leading to the production of hydrogen peroxide. The hydrogen peroxide is then used to generate a colored or fluorescent product that can be quantified.

Materials:

-

Cell-free extract or purified enzyme

-

2-Tolylacetate

-

Coenzyme A (CoA)

-

ATP

-

Acyl-CoA oxidase

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent (or other suitable chromogenic/fluorogenic substrate)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, 2-tolylacetate, CoA, ATP, acyl-CoA oxidase, HRP, and Amplex Red.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the cell-free extract or purified enzyme.

-

Monitor the increase in absorbance (at ~570 nm for Amplex Red) or fluorescence over time using a spectrophotometer or fluorometer.

-

Calculate the enzyme activity based on the rate of product formation, using a standard curve for the product (e.g., resorufin (B1680543) from Amplex Red).

Analysis of Acyl-CoA Esters by HPLC

Objective: To separate and quantify this compound and other acyl-CoA esters.

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to separate acyl-CoA esters based on their hydrophobicity. Detection is typically performed using a UV detector at 260 nm, which corresponds to the absorbance maximum of the adenine (B156593) moiety of CoA.

Materials:

-

Cell extracts

-

Acetonitrile (B52724) (HPLC grade)

-

Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 5.3)

-

Acyl-CoA standards

-

C18 reversed-phase HPLC column

Procedure:

-

Sample Preparation: Extract acyl-CoA esters from bacterial cells or tissues using a suitable method, such as solid-phase extraction or solvent precipitation.

-

Chromatographic Separation:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% buffer A: 50 mM potassium phosphate, pH 5.3; 5% buffer B: acetonitrile).

-

Inject the extracted sample.

-

Elute the acyl-CoA esters using a linear gradient of increasing acetonitrile concentration. A typical gradient might be from 5% to 65% acetonitrile over 30 minutes.

-

Monitor the elution profile at 260 nm.

-

-

Quantification: Identify and quantify this compound by comparing its retention time and peak area to those of a known standard.

Identification of Metabolites by GC-MS

Objective: To identify and quantify volatile metabolites of 2-tolylacetate degradation.

Principle: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. Metabolites are first derivatized to increase their volatility and thermal stability before analysis.

Materials:

-

Culture supernatant or cell extract

-

Ethyl acetate (B1210297) or other suitable extraction solvent

-

Derivatization agent (e.g., BSTFA with 1% TMCS)

-

Internal standard

-

GC-MS system

Procedure:

-

Extraction: Acidify the culture supernatant and extract the organic acids with ethyl acetate.

-

Derivatization: Evaporate the solvent and derivatize the dried extract with a silylating agent like BSTFA to convert acidic and hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers/esters.

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Separate the components on a suitable capillary column (e.g., DB-5ms).

-

The mass spectrometer is operated in electron impact (EI) mode, and mass spectra are recorded.

-

-

Identification: Identify the metabolites by comparing their mass spectra and retention times with those of authentic standards or by interpreting the fragmentation patterns and comparing them to spectral libraries (e.g., NIST).

Conclusion

The metabolic fate of this compound is of significant interest in the fields of environmental microbiology and drug metabolism. While direct experimental evidence for its complete degradation pathway is currently limited, the well-established catabolism of the analogous compound, phenylacetyl-CoA, provides a robust framework for predicting its metabolic route. The proposed pathway, involving activation to a CoA ester followed by oxygenase-mediated ring epoxidation and cleavage, highlights a sophisticated bacterial strategy for the degradation of aromatic compounds. The experimental protocols detailed in this guide offer a starting point for researchers to investigate and elucidate the specific enzymes and intermediates involved in the metabolism of this compound, thereby contributing to a deeper understanding of aromatic compound biodegradation.

The Enigmatic Precursor: A Technical Guide to the Potential Role of 2-Tolylacetyl-CoA in Secondary Metabolite Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secondary metabolites represent a vast and diverse chemical space, yielding many of our most important therapeutics. The structural novelty of these molecules is dictated by the biosynthetic machinery that assembles them, including the selection of unique starter and extender units. While common precursors like acetyl-CoA and malonyl-CoA are well-understood, the roles of more unusual building blocks are still being elucidated. This technical guide delves into the potential role of 2-tolylacetyl-CoA, a rare and under-investigated precursor, in the biosynthesis of novel secondary metabolites. Due to a lack of direct literature on this compound, this document establishes a framework for its study by drawing strong analogies to the well-characterized precursor, phenylacetyl-CoA. We present hypothesized biosynthetic pathways, detailed experimental protocols for the identification and characterization of its metabolic products, and quantitative data from analogous enzyme systems to provide a comprehensive resource for researchers aiming to explore this untapped area of natural product biosynthesis.

Introduction: The Untapped Potential of Aromatic Starter Units

The biosynthesis of complex natural products, such as polyketides and non-ribosomal peptides, is a modular process orchestrated by large, multi-domain enzymes—Polyketide Synthases (PKSs) and Non-Ribosomal Peptide Synthetases (NRPSs). The initiation of this process, the "starter unit," is a critical determinant of the final chemical structure. While short-chain aliphatic acyl-CoAs are the most common starters, the incorporation of aromatic precursors like phenylacetyl-CoA is known to give rise to compounds with significant biological activities.

This compound, the CoA-thioester of 2-methylphenylacetic acid, represents a structurally similar but distinct starter unit. The additional methyl group on the phenyl ring offers a new point for structural diversification and could significantly alter the pharmacological properties of the resulting secondary metabolite. To date, no natural product has been definitively shown to derive from a this compound starter unit. However, the substrate promiscuity of some biosynthetic enzymes makes it a highly plausible candidate for incorporation into novel molecular scaffolds.

This guide will, therefore, explore the hypothetical but biochemically sound role of this compound in two primary contexts:

-

As a starter unit for Type I and Type II Polyketide Synthases.

-

As an N-terminal acylating group for peptides synthesized by Non-Ribosomal Peptide Synthetases.

We will use the established biosynthesis involving phenylacetyl-CoA as a model to propose pathways, experimental strategies, and expected outcomes.

Proposed Biosynthetic Pathways for this compound Incorporation

The entry of 2-tolylacetic acid into secondary metabolism would require a two-step process: activation to its CoA-thioester, followed by incorporation by a PKS or NRPS assembly line.

Step 1: Activation of 2-Tolylacetic Acid

The first committed step is the ATP-dependent ligation of 2-tolylacetic acid to Coenzyme A. This reaction is catalyzed by an acyl-CoA ligase (also known as an acyl-CoA synthetase). While no specific 2-tolylacetate-CoA ligase has been characterized, enzymes with specificity for phenylacetic acid are known and provide a strong precedent. For example, phenylacetate-CoA ligase (PaaK) is the initial enzyme in the metabolic pathway of phenylacetate.[1] These enzymes catalyze the reaction in two half-reactions: the formation of an acyl-adenylate intermediate, followed by the thioesterification with CoA.

Reaction: 2-Tolylacetic Acid + ATP + CoASH → this compound + AMP + PPi

Step 2: Incorporation into a Secondary Metabolite

Once formed, this compound can serve as a substrate for the initial module of a PKS or an NRPS.

-

In Polyketide Synthesis: The 2-tolylacetyl group would be transferred from CoA to the Acyl Carrier Protein (ACP) of the PKS loading module. The ketosynthase (KS) domain of the first extension module would then catalyze a Claisen condensation between the 2-tolylacetyl-ACP and a malonyl-ACP (or other extender unit), initiating the growth of the polyketide chain.

-

In Non-Ribosomal Peptide Synthesis: A condensation (C) domain within the first module of an NRPS could catalyze the acylation of the first amino acid with the 2-tolylacetyl group, creating a lipopeptide-like structure. This is analogous to the incorporation of fatty acids in many NRPS-derived lipopeptides.

The following diagram illustrates the proposed general pathway.

Quantitative Data from Analogous Enzyme Systems

Direct kinetic data for enzymes utilizing 2-tolylacetic acid is unavailable. However, the characterization of phenylacetate-CoA ligases provides a valuable benchmark for what might be expected. The following table summarizes kinetic parameters for the phenylacetate-CoA ligase from Thermus thermophilus HB27, which was heterologously expressed and purified from E. coli.[1]

| Substrate | Apparent Km (µM) | Vmax (µmol/min/mg) | Optimal Temperature (°C) | Reference |

| Phenylacetate | 50 | 24 | 75 | [1] |

| ATP | 6 | 24 | 75 | [1] |

| Coenzyme A | 30 | 24 | 75 | [1] |

Table 1: Kinetic parameters of a characterized phenylacetate-CoA ligase.

This data suggests that the activation of aromatic carboxylic acids can be a highly efficient process. It is hypothesized that a ligase with activity towards 2-tolylacetic acid would exhibit similar Michaelis-Menten kinetics, though the Km and Vmax values would likely differ due to the steric and electronic effects of the ortho-methyl group.

Experimental Protocols

To investigate the role of this compound, a series of targeted experiments are required. The following protocols provide detailed methodologies for key aspects of this research.

Protocol 1: Screening for and Characterization of a 2-Tolylacetate-CoA Ligase

This protocol describes how to test a candidate acyl-CoA ligase for its ability to activate 2-tolylacetic acid. The workflow is depicted in the diagram below.

Methodology:

-

Gene Identification and Cloning:

-

Identify candidate acyl-CoA ligase genes from microbial genomes using BLAST with known phenylacetate-CoA ligase sequences (e.g., PaaK).

-

Amplify the gene of interest via PCR and clone it into a suitable expression vector (e.g., pET-28a(+) for N-terminal His-tagging).

-

-

Protein Expression and Purification:

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the culture to mid-log phase (OD600 ≈ 0.6) and induce protein expression with IPTG (e.g., 0.5 mM) at a reduced temperature (e.g., 18°C) overnight.

-

Harvest cells, lyse by sonication, and clarify the lysate by centrifugation.

-

Purify the His-tagged protein using nickel-affinity chromatography (Ni-NTA). Elute the protein and dialyze against a suitable storage buffer.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing: 100 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM ATP, 0.5 mM Coenzyme A, 1 mM 2-tolylacetic acid, and 1-5 µg of purified enzyme.

-

Incubate at the optimal temperature for the enzyme (e.g., 30°C for mesophilic enzymes) for 10-30 minutes.

-

Quench the reaction by adding an equal volume of cold acetonitrile.

-

-

Product Detection by LC-MS/MS:

-

Centrifuge the quenched reaction to precipitate the protein.

-

Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Use a C18 reversed-phase column with a water/acetonitrile gradient (both with 0.1% formic acid).

-

Monitor for the formation of this compound using Multiple Reaction Monitoring (MRM). The precursor ion would be the [M+H]+ of this compound, and a key fragment ion would correspond to the CoA moiety.

-

-

Kinetic Analysis:

-

To determine Km, vary the concentration of one substrate (e.g., 2-tolylacetic acid) while keeping the others (ATP, CoA) at saturating concentrations.

-

Measure the initial reaction velocity at each substrate concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.

-

Protocol 2: Isotope Tracer Feeding Studies to Identify this compound Derived Metabolites

This protocol outlines an in vivo method to discover if a microorganism can incorporate exogenously supplied 2-tolylacetic acid into its secondary metabolites.

Methodology:

-

Precursor Synthesis:

-

Synthesize or procure a stable isotope-labeled version of 2-tolylacetic acid (e.g., with 13C in the aromatic ring and/or the carboxylic acid). This is crucial for distinguishing incorporated precursor from endogenous metabolites.

-

-

Culturing and Feeding:

-

Select a microorganism known to produce a diverse array of polyketides or non-ribosomal peptides (e.g., a Streptomyces or Aspergillus strain).

-

Inoculate a production medium and grow the culture to the point of secondary metabolite onset.

-

Divide the culture. To the experimental flask, add the labeled 2-tolylacetic acid to a final concentration of 0.1-1 mM. To the control flask, add the same concentration of unlabeled 2-tolylacetic acid.

-

Continue incubation for the duration of the production phase (e.g., 5-7 days).

-

-

Metabolite Extraction:

-

Separate the mycelia from the culture broth by centrifugation or filtration.

-

Extract the broth with an organic solvent (e.g., ethyl acetate).

-

Extract the mycelia by sonication in a solvent like acetone (B3395972) or methanol, followed by partitioning with ethyl acetate.

-

Combine the organic extracts and evaporate to dryness.

-

-

LC-MS/MS Analysis:

-

Resuspend the crude extracts from both the labeled and unlabeled cultures in methanol.

-

Analyze both extracts by high-resolution LC-MS/MS.

-

Compare the total ion chromatograms and mass spectra of the two samples. Look for mass peaks in the labeled sample that are shifted by the mass of the incorporated isotopes compared to the control sample. For example, if a fully 13C9-labeled 2-tolylacetic acid was used, a derived metabolite would show a mass increase of 9 Da.

-

-

Structure Elucidation:

-

Once a candidate-labeled metabolite is identified, scale up the culture and purification to isolate enough material for structural analysis by NMR and other spectroscopic methods.

-

Conclusion and Future Outlook

While this compound remains a hypothetical precursor in secondary metabolite biosynthesis, the established principles of PKS and NRPS enzymology, along with the precedence of phenylacetyl-CoA incorporation, provide a strong foundation for its investigation. The methodologies outlined in this guide offer a clear path for researchers to explore the biosynthetic potential of 2-tolylacetic acid. The discovery of natural products derived from this unique starter unit would not only expand our understanding of the chemical diversity of secondary metabolites but could also provide novel molecular scaffolds for drug discovery and development. Future work in this area should focus on genome mining for candidate acyl-CoA ligases and PKS/NRPS gene clusters, followed by the targeted application of the experimental protocols described herein.

References

2-Tolylacetyl-CoA as a Precursor in Polyketide Synthesis: A Technical Guide for Novel Drug Development

Executive Summary

Polyketides represent a structurally diverse class of natural products, many of which possess potent pharmacological activities that have been developed into life-saving therapeutics. The biosynthesis of these molecules, orchestrated by polyketide synthases (PKSs), offers a modular and programmable platform for generating novel chemical entities. A key determinant of the final polyketide structure is the "starter unit" that initiates the biosynthetic assembly line. While natural polyketide pathways typically utilize simple short-chain acyl-CoAs, the flexibility of PKS enzymes presents an opportunity for the incorporation of unnatural starter units, thereby expanding the chemical diversity of accessible polyketides. This technical guide explores the potential of 2-tolylacetyl-CoA, a non-canonical precursor, as a starter unit in polyketide synthesis. We provide a comprehensive overview of the underlying enzymatic machinery, propose experimental strategies for the chemoenzymatic synthesis of this compound, and detail protocols for its incorporation into polyketide backbones through both in vivo and in vitro approaches. Furthermore, this guide presents hypothetical quantitative data based on analogous studies with unnatural precursors and includes detailed diagrams of the proposed biosynthetic pathways and experimental workflows to facilitate the design and execution of research in this promising area of drug discovery.

Introduction to Polyketide Synthesis and Starter Unit Flexibility

Polyketide biosynthesis is a fascinating process that mirrors fatty acid synthesis but with a greater degree of structural variation in the final products.[1][2] The core of this process is the sequential condensation of small carboxylic acid-derived units, typically acetyl-CoA and malonyl-CoA, by large multienzyme complexes known as polyketide synthases (PKSs).[3][4] PKSs are broadly classified into Type I, II, and III, each with distinct architectural and mechanistic features.[5]

The biosynthesis is initiated by a starter unit, an acyl-CoA molecule that is loaded onto the PKS.[6] This is followed by a series of elongation steps where extender units, most commonly malonyl-CoA or its derivatives, are added.[7] The structural diversity of polyketides arises from the choice of starter and extender units, the number of elongation cycles, and the reductive processing of the growing polyketide chain.[4]

A growing body of research has demonstrated that many PKSs exhibit a degree of promiscuity, accepting a range of "unnatural" starter units.[8][9][10] This flexibility can be exploited to generate novel polyketides with modified pharmacokinetic and pharmacodynamic properties. Aryl-acetyl-CoAs, such as phenylacetyl-CoA and its derivatives, have been successfully incorporated by some PKSs, paving the way for the exploration of precursors like this compound.

Chemoenzymatic Synthesis of this compound

The availability of the precursor is the first critical step for its use in polyketide synthesis. This compound is not commercially available and must be synthesized. A chemoenzymatic approach is often the most efficient method.

Chemical Synthesis of 2-Tolylacetic Acid

The synthesis of 2-tolylacetic acid is the initial chemical step. Standard organic chemistry procedures can be employed for this synthesis.

Enzymatic Conversion to this compound

Once 2-tolylacetic acid is obtained, it can be enzymatically converted to its coenzyme A thioester. Acyl-CoA synthetases (ACSs) are a class of enzymes that catalyze this reaction.[11] The substrate specificity of ACS enzymes varies, and it may be necessary to screen several candidates to find one that efficiently activates 2-tolylacetic acid. Alternatively, protein engineering approaches can be used to modify the substrate specificity of a known ACS.

A general protocol for the enzymatic synthesis of an acyl-CoA is provided below.

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol is adapted from methods for the enzymatic synthesis of other acyl-CoAs.[12][13][14]

Materials:

-

2-tolylacetic acid

-

Coenzyme A (CoA)

-

ATP (Adenosine triphosphate)

-

MgCl₂

-

Tris-HCl buffer (pH 7.5)

-

Acyl-CoA Synthetase (e.g., from Pseudomonas putida or a commercially available enzyme with broad substrate specificity)

-

Dithiothreitol (DTT)

-

HPLC system for purification and analysis

Procedure:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl (pH 7.5)

-

10 mM MgCl₂

-

5 mM ATP

-

1 mM CoA

-

2 mM 2-tolylacetic acid

-

1 mM DTT

-

Acyl-CoA Synthetase (concentration to be optimized)

-

-

Incubate the reaction mixture at 30°C for 2-4 hours.

-

Monitor the reaction progress by HPLC, observing the consumption of CoA and the formation of a new peak corresponding to this compound.

-

Purify the this compound from the reaction mixture using preparative HPLC with a C18 column.

-

Lyophilize the purified product and store at -80°C.

-

Confirm the identity and purity of the product by mass spectrometry.

Incorporation of this compound into Polyketide Scaffolds

Two primary strategies can be employed to achieve the incorporation of this compound into a polyketide backbone: in vivo feeding studies with engineered microbial strains and in vitro reconstitution of PKS enzymatic pathways.

In Vivo Feeding Studies

This approach involves introducing 2-tolylacetic acid into the culture medium of a microbial strain that produces a polyketide of interest. The host organism's endogenous enzymes may then convert the supplied acid into its CoA derivative, which can then be utilized by the PKS. To enhance the efficiency of this process, the host strain can be engineered to overexpress a suitable acyl-CoA synthetase. It may also be necessary to disrupt competing metabolic pathways that could consume the precursor.

Experimental Protocol: In Vivo Feeding Study

Materials:

-

Engineered microbial strain (e.g., Streptomyces coelicolor, E. coli) harboring a PKS gene cluster.

-

Appropriate growth medium for the microbial strain.

-

2-tolylacetic acid.

-

Solvents for extraction (e.g., ethyl acetate).

-

LC-MS for product analysis.

Procedure:

-

Grow the engineered microbial strain in a suitable liquid culture medium to a desired cell density.

-

Induce the expression of the PKS gene cluster if it is under the control of an inducible promoter.

-

Add 2-tolylacetic acid to the culture medium at various concentrations (e.g., 0.1, 0.5, 1.0 mM).

-

Continue the fermentation for a period sufficient for polyketide production (typically 3-7 days for Streptomyces).

-

Extract the culture broth and mycelium with an appropriate organic solvent (e.g., ethyl acetate).

-

Concentrate the organic extract and analyze the product profile by LC-MS.

-

Look for new peaks with mass-to-charge ratios consistent with the expected polyketide product derived from this compound.

-

Purify and structurally elucidate any novel compounds using NMR and other spectroscopic techniques.

In Vitro Reconstitution of PKS Pathways

In vitro reconstitution offers a more controlled environment to study the incorporation of unnatural starter units.[15][16][17] This method involves purifying the necessary PKS enzymes and providing them with the required substrates and cofactors in a test tube. This approach allows for the direct assessment of the PKS's ability to utilize this compound and can provide quantitative kinetic data.

Experimental Protocol: In Vitro PKS Reconstitution Assay

Materials:

-

Purified PKS enzymes (e.g., a minimal PKS consisting of a ketosynthase, a chain length factor, and an acyl carrier protein).

-

This compound.

-

Malonyl-CoA (or other extender units).

-

NADPH (if reductive domains are active).

-

Reaction buffer (e.g., HEPES or phosphate (B84403) buffer).

-

Quenching solution (e.g., acidic acetonitrile).

-

LC-MS for product analysis.

Procedure:

-

Set up a reaction mixture containing:

-

100 mM HEPES buffer (pH 7.2)

-

1 mM EDTA

-

2.5 mM DTT

-

Purified PKS enzymes (concentrations to be optimized)

-

1 mM this compound

-

1 mM malonyl-CoA

-

2 mM NADPH

-

-

Incubate the reaction at 30°C for 1-4 hours.

-

Quench the reaction by adding an equal volume of cold acetonitrile (B52724) containing 1% formic acid.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS to detect the formation of the new polyketide product.

Quantitative Data and Expected Outcomes

While no specific data exists for this compound, we can extrapolate potential outcomes based on studies with other unnatural starter units. The efficiency of incorporation and the yield of the final product will depend on the substrate specificity of the chosen PKS.

Table 1: Hypothetical Kinetic Parameters for a PKS with Different Starter Units. This table illustrates how a PKS might exhibit different efficiencies for natural versus unnatural starter units. The data is representative of trends observed in published studies.

| Starter Unit | K_m (µM) | k_cat (min⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Acetyl-CoA (Natural) | 50 | 5.0 | 1.67 x 10³ |

| Phenylacetyl-CoA | 150 | 2.5 | 2.78 x 10² |

| This compound | 250 | 1.5 | 1.00 x 10² |

| 4-Fluorophenylacetyl-CoA | 300 | 1.0 | 5.56 x 10¹ |

Table 2: Hypothetical Product Yields from In Vivo Feeding Studies. This table shows potential product titers when feeding different precursor acids to an engineered microbial host.

| Precursor Fed | Concentration (mM) | Novel Polyketide Titer (mg/L) |

| None | - | < 0.1 |

| Phenylacetic Acid | 1.0 | 25 |

| 2-Tolylacetic Acid | 1.0 | 15 |

| 4-Fluorophenylacetic Acid | 1.0 | 8 |

The expected polyketide products will feature the 2-tolyl group at the start of the carbon chain. The subsequent structure will be determined by the number of extension cycles and the reductive modifications catalyzed by the PKS.

Visualizing the Pathways and Workflows

Diagrams are essential for understanding the complex processes involved in polyketide synthesis and the experimental strategies to manipulate them.

Caption: Proposed biosynthetic pathway for a polyketide derived from this compound.

Caption: Experimental workflows for incorporating this compound into polyketides.

Conclusion and Future Directions

The exploration of unnatural starter units in polyketide biosynthesis is a vibrant field with significant potential for the discovery of new drug leads. This guide has outlined a feasible path for investigating this compound as one such precursor. The successful incorporation of this starter unit would not only generate a new class of polyketide derivatives but also further our understanding of the substrate flexibility of PKS enzymes. Future work could involve the rational design of PKS loading domains to improve the acceptance of this compound and other aryl-acetyl-CoA analogs. Furthermore, the biological activities of the resulting novel polyketides should be thoroughly evaluated to identify potential therapeutic applications. The combination of synthetic chemistry, enzymology, and synthetic biology will continue to be a powerful engine for innovation in the field of natural product drug discovery.

References

- 1. Polyketide Starter and Extender Units Serve as Regulatory Ligands to Coordinate the Biosynthesis of Antibiotics in Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 4. Engineering the acyltransferase substrate specificity of assembly line polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploiting the Biosynthetic Potential of Type III Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyketide Starter and Extender Units Serve as Regulatory Ligands to Coordinate the Biosynthesis of Antibiotics in Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of Polyketide Synthase Extender Units - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expanding the biosynthetic repertoire of plant type III polyketide synthases by altering starter molecule specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Starter Unit Flexibility for Engineered Product Synthesis by the Non-Reducing Polyketide Synthase PksA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Natural separation of the acyl-CoA ligase reaction results in a non-adenylating enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Studies on chemical and enzymatic synthesis of maleyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Strategic Acyl Carrier Protein Engineering Enables Functional Type II Polyketide Synthase Reconstitution In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Partial In Vitro Reconstitution of an Orphan Polyketide Synthase Associated with Clinical Cases of Nocardiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Precursor-Directed Synthesis of Polyketide Analogs with Coenzyme A Regeneration for the Development of Antiangiogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Isolation of 2-Tolylacetyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the formal discovery and isolation of 2-Tolylacetyl-CoA has not been prominently documented in scientific literature, its synthesis and purification can be achieved through established methodologies for generating acyl-Coenzyme A (acyl-CoA) thioesters. This technical guide outlines both chemical and enzymatic approaches for the preparation of this compound from its precursor, 2-tolylacetic acid. Detailed experimental protocols, data presentation in tabular format, and workflow visualizations are provided to assist researchers in the production and analysis of this arylacetyl-CoA analog for applications in metabolic studies, enzyme inhibitor screening, and as a building block in chemoenzymatic synthesis.

Introduction

Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism, the citric acid cycle, and the biosynthesis of complex natural products.[1] The structural diversity of the acyl group allows for a vast array of metabolic intermediates and signaling molecules. Arylacetyl-CoAs, a subclass of acyl-CoAs, are of particular interest in the study of xenobiotic metabolism and the biosynthesis of certain polyketides and alkaloids. This compound, the Coenzyme A thioester of 2-tolylacetic acid, represents a specific analog that can be utilized to probe the substrate specificity of enzymes involved in acyl-CoA metabolism or to serve as a precursor for the synthesis of novel bioactive compounds. This guide provides a comprehensive overview of the practical synthesis, isolation, and characterization of this compound.

Chemical Synthesis of this compound

The chemical synthesis of acyl-CoAs, including this compound, generally involves a two-step process: the activation of the carboxylic acid and the subsequent reaction with the free sulfhydryl group of Coenzyme A (CoA-SH).[2] Several methods for the activation of the carboxylic acid have been described, with the mixed anhydride (B1165640) method being a common and effective approach.

Experimental Protocol: Mixed Anhydride Method

This protocol is adapted from established procedures for the synthesis of various acyl-CoA thioesters.

Materials:

-

2-Tolylacetic acid

-

Triethylamine (B128534) (TEA)

-

Ethyl chloroformate

-

Coenzyme A, trilithium salt

-

Tetrahydrofuran (THF), anhydrous

-

Sodium bicarbonate solution, 1 M

-

Hydrochloric acid (HCl), 1 M

-

Water, deionized

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Activation of 2-Tolylacetic Acid:

-

Dissolve 2-tolylacetic acid (1 equivalent) in anhydrous THF.

-

Add triethylamine (1.1 equivalents) and stir the solution at room temperature for 10 minutes.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add ethyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 30 minutes to form the mixed anhydride.

-

-

Thioesterification with Coenzyme A:

-

In a separate flask, dissolve Coenzyme A, trilithium salt (1.2 equivalents) in a cold 1 M sodium bicarbonate solution.

-

Slowly add the solution of the mixed anhydride to the Coenzyme A solution with vigorous stirring at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

-

Purification:

-

Acidify the reaction mixture to pH 3-4 with 1 M HCl.

-

Load the acidified solution onto a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with deionized water to remove salts and unreacted Coenzyme A.

-

Elute the this compound with a solution of 50% acetonitrile (B52724) in water.

-

Lyophilize the eluate to obtain the product as a white powder.

-

For higher purity, perform preparative HPLC purification.

-

Data Presentation: Chemical Synthesis

The following table summarizes expected quantitative data for the chemical synthesis of this compound based on typical yields and purities for analogous arylacetyl-CoAs.

| Parameter | Expected Value | Method of Analysis |

| Yield | 40-60% | Gravimetric analysis after lyophilization |

| Purity (SPE) | >85% | Analytical HPLC (UV detection at 260 nm) |

| Purity (HPLC) | >95% | Analytical HPLC (UV detection at 260 nm) |

| Molecular Mass | Expected: ~901.7 g/mol | Mass Spectrometry (e.g., ESI-MS) |

| ¹H NMR | Characteristic peaks for tolyl and CoA moieties | NMR Spectroscopy |

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a milder and often more specific alternative to chemical methods. Acyl-CoA synthetases (ACS) catalyze the formation of acyl-CoAs from the corresponding carboxylic acid, ATP, and Coenzyme A. The success of this method is highly dependent on the substrate specificity of the chosen enzyme. While many ACS enzymes are specific for short-chain fatty acids, some exhibit broader substrate tolerance.[3][4]

Experimental Protocol: Enzymatic Synthesis

This protocol provides a general framework for the enzymatic synthesis of this compound using a suitable acyl-CoA synthetase.

Materials:

-

2-Tolylacetic acid

-

Coenzyme A, free acid

-

Adenosine triphosphate (ATP), disodium (B8443419) salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.5)

-

Acyl-CoA synthetase with broad substrate specificity (e.g., from Pseudomonas sp.)

-

Dithiothreitol (DTT)

-

HPLC system

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Tris-HCl buffer (100 mM, pH 7.5)

-

2-Tolylacetic acid (5 mM)

-

Coenzyme A (2.5 mM)

-

ATP (5 mM)

-

MgCl₂ (10 mM)

-

DTT (2 mM)

-

Acyl-CoA synthetase (e.g., 0.1 mg/mL)

-

-

Incubate the reaction mixture at 37°C for 1-4 hours.

-

-

Monitoring and Quenching:

-

Monitor the progress of the reaction by analytical HPLC, observing the formation of the this compound peak and the consumption of Coenzyme A.

-

Quench the reaction by adding an equal volume of cold acetonitrile or by acidification.

-

-

Purification:

-

Centrifuge the quenched reaction mixture to pellet the enzyme.

-

Filter the supernatant and purify the this compound using preparative HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

-

Collect the fractions containing the product and lyophilize to dryness.

-

Data Presentation: Enzymatic Synthesis

The following table presents hypothetical quantitative data for the enzymatic synthesis, which can vary significantly depending on the enzyme used.

| Parameter | Expected Value | Method of Analysis |

| Conversion Rate | 10-80% | Analytical HPLC |

| Purified Yield | 5-50% | Gravimetric analysis after lyophilization |

| Purity | >98% | Analytical HPLC (UV detection at 260 nm) |

| Enzyme Kinetics (Km for 2-tolylacetic acid) | Enzyme-dependent | Enzyme assays coupled to HPLC or spectrophotometry |

| Enzyme Kinetics (Vmax) | Enzyme-dependent | Enzyme assays coupled to HPLC or spectrophotometry |

Visualization of Workflows

Chemical Synthesis Workflow

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic Synthesis and Purification Workflow

Caption: Workflow for the enzymatic synthesis of this compound.

Conclusion

The synthesis and isolation of this compound are readily achievable for researchers equipped with standard laboratory facilities for chemical synthesis or biocatalysis. The choice between chemical and enzymatic methods will depend on factors such as the desired scale of synthesis, purity requirements, and the availability of a suitable acyl-CoA synthetase. The protocols and data presented in this guide provide a solid foundation for the successful production and subsequent use of this compound in a variety of research and development settings. Further optimization of reaction conditions may be necessary to maximize yields and purity for specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Substrate specificity of acetyl coenzyme A synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Characterization of the Reaction and Substrate Specificity Mechanisms of Pathogenic Fungal Acetyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 2-Tolylacetyl-CoA and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Tolylacetyl-CoA is a thioester of coenzyme A and 2-tolylacetic acid. As an acyl-CoA, it is presumed to be an intermediate in various metabolic pathways. The structural elucidation and quantification of such molecules are critical for understanding their biological roles and for potential applications in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques for this purpose. This guide outlines the expected spectroscopic characteristics of this compound, provides generalized experimental protocols for its analysis, and presents available data for its precursor, 2-methylphenylacetic acid.

Spectroscopic Data of 2-Methylphenylacetic Acid

As a precursor to this compound, the spectroscopic data of 2-methylphenylacetic acid provides a foundational understanding of the "2-tolylacetyl" moiety.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei.

Table 1: 1H NMR Data for 2-Methylphenylacetic Acid [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | Multiplet | 4H | Aromatic protons |

| 3.65 | Singlet | 2H | -CH2-COOH |

| 2.35 | Singlet | 3H | -CH3 |

| ~11.0 | Singlet | 1H | -COOH |

Table 2: 13C NMR Data for 2-Methylphenylacetic Acid

| Chemical Shift (ppm) | Assignment |

| ~178 | -COOH |

| ~136 | Aromatic C (quat.) |

| ~134 | Aromatic C (quat.) |

| ~130 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~126 | Aromatic CH |

| ~40 | -CH2-COOH |

| ~19 | -CH3 |

Note: Specific chemical shifts for 13C NMR of 2-methylphenylacetic acid were not explicitly found in the search results and are estimated based on typical values for similar structures.

Mass Spectrometry (MS) Data